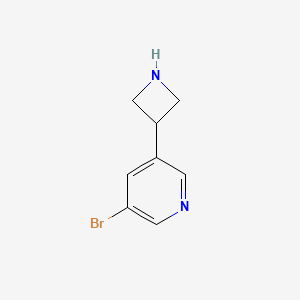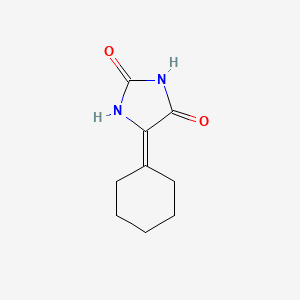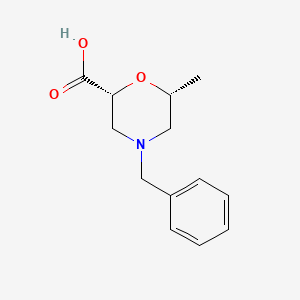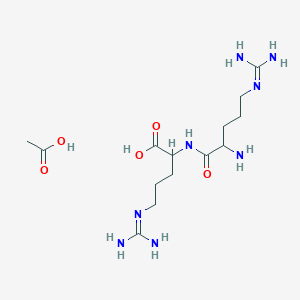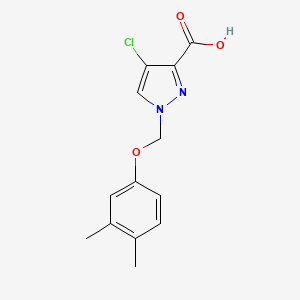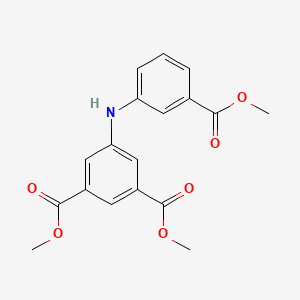
4-(2-Amino-6-oxo-1H-purin-9(6H)-yl)-2-hydroxybutyl tetrahydrogen triphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Amino-6-oxo-1H-purin-9(6H)-yl)-2-hydroxybutyl tetrahydrogen triphosphate is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its purine base structure, which is a key component in many biological molecules such as nucleotides and nucleosides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-6-oxo-1H-purin-9(6H)-yl)-2-hydroxybutyl tetrahydrogen triphosphate typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the attachment of the hydroxybutyl group and the subsequent phosphorylation to introduce the triphosphate moiety. Common reagents used in these steps include phosphorylating agents like phosphorus oxychloride and protective groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques. The process is optimized for yield and purity, involving rigorous control of reaction conditions such as temperature, pH, and solvent choice. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-6-oxo-1H-purin-9(6H)-yl)-2-hydroxybutyl tetrahydrogen triphosphate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the purine base or the hydroxybutyl group.
Reduction: Typically used to reduce any oxidized forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the purine base or the hydroxybutyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to the purine base or the hydroxybutyl chain.
Scientific Research Applications
4-(2-Amino-6-oxo-1H-purin-9(6H)-yl)-2-hydroxybutyl tetrahydrogen triphosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Plays a role in the study of nucleotide metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism of action of 4-(2-Amino-6-oxo-1H-purin-9(6H)-yl)-2-hydroxybutyl tetrahydrogen triphosphate involves its interaction with various molecular targets. The compound can act as a substrate or inhibitor for enzymes involved in nucleotide metabolism. It may also interact with cellular receptors and signaling pathways, influencing cellular processes such as DNA replication and repair.
Comparison with Similar Compounds
Similar Compounds
Adenosine triphosphate (ATP): Shares the triphosphate moiety but differs in the purine base structure.
Guanosine triphosphate (GTP): Similar triphosphate structure with a different purine base.
Cytidine triphosphate (CTP): Another nucleotide with a triphosphate group but a different nucleobase.
Uniqueness
4-(2-Amino-6-oxo-1H-purin-9(6H)-yl)-2-hydroxybutyl tetrahydrogen triphosphate is unique due to its specific purine base and hydroxybutyl group, which confer distinct chemical properties and biological activities compared to other nucleotides.
Properties
Molecular Formula |
C9H16N5O12P3 |
|---|---|
Molecular Weight |
479.17 g/mol |
IUPAC Name |
[[4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxybutoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H16N5O12P3/c10-9-12-7-6(8(16)13-9)11-4-14(7)2-1-5(15)3-24-28(20,21)26-29(22,23)25-27(17,18)19/h4-5,15H,1-3H2,(H,20,21)(H,22,23)(H2,17,18,19)(H3,10,12,13,16) |
InChI Key |
CWMYQLUEXUJQIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1CCC(COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6,6-Difluoro-2-azabicyclo[2.2.2]octane](/img/structure/B12937699.png)
![5-[2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-ylidene]quinolin-8(5H)-one](/img/structure/B12937703.png)
